5-(Aminomethyl)-6-methylpyridin-2-amine
Overview
Description
5-(Aminomethyl)-6-methylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminomethyl group at the 5-position and a methyl group at the 6-position of the pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function and playing a role in different biochemical processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Aminomethyl)-6-methylpyridin-2-amine . These could include factors such as pH, temperature, and the presence of other molecules, which could affect the compound’s stability, its ability to reach its targets, and its interactions with those targets.
Biochemical Analysis
Biochemical Properties
5-(Aminomethyl)-6-methylpyridin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as nicotinamide N-methyltransferase (NNMT). This interaction can influence the methylation status of histones and DNA, thereby affecting gene expression and cellular metabolism . Additionally, this compound can modulate the activity of peptides, impacting signaling pathways and cellular communication .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect glucose metabolism by inhibiting certain enzymes, potentially improving blood sugar control in diabetic conditions . Moreover, this compound can impact the production and activity of peptides, thereby influencing cellular communication and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It targets NNMT, an enzyme involved in various cellular processes, and affects the methylation status of histones and DNA . This modulation of NNMT activity can lead to alterations in gene expression and cellular metabolism, highlighting the compound’s potential therapeutic applications in metabolic disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained modulation of metabolic pathways and enzyme activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses of the compound can lead to significant changes in metabolic processes, such as increased fat metabolism and reduced fat cell proliferation . At high doses, there may be toxic or adverse effects, including gastrointestinal disturbances and potential impacts on liver function . Understanding the dosage effects is crucial for optimizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid and energy metabolism. It interacts with enzymes such as NNMT, which plays a crucial role in regulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-6-methylpyridin-2-amine typically involves the reaction of 2-amino-6-methylpyridine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-amino-6-methylpyridine, formaldehyde, ammonia.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The pH of the reaction mixture is maintained between 7-9 to facilitate the formation of the aminomethyl group.
Purification: The crude product is purified by recrystallization or chromatographic techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5-(Aminomethyl)-6-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-methylpyridine: Similar structure but lacks the 6-methyl group.
6-Methyl-2-aminopyridine: Similar structure but lacks the aminomethyl group.
2-Amino-5-methylpyridine: Similar structure but lacks the aminomethyl group at the 5-position.
Uniqueness
5-(Aminomethyl)-6-methylpyridin-2-amine is unique due to the presence of both the aminomethyl and methyl groups on the pyridine ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(aminomethyl)-6-methylpyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4,8H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFYVUSVVAWJGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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